Acide 1-éthyl-3-formyl-6-méthoxy-1H-indole-2-carboxylique

Vue d'ensemble

Description

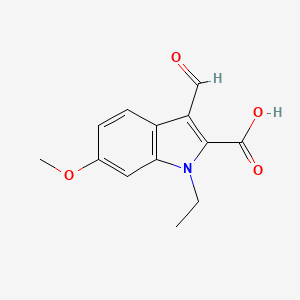

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du Cancer

Les dérivés de l'indole, y compris des composés tels que l'acide 1-éthyl-3-formyl-6-méthoxy-1H-indole-2-carboxylique, se sont avérés prometteurs dans le traitement du cancer. Ils peuvent agir comme des composés biologiquement actifs qui ciblent les cellules cancéreuses . La structure spécifique de ce composé peut lui permettre d'interagir avec les composants cellulaires essentiels à la prolifération des cellules cancéreuses, conduisant potentiellement au développement de nouveaux médicaments anticancéreux.

Activité Antimicrobienne

Le noyau indole est connu pour posséder des propriétés antimicrobiennes. Des recherches suggèrent que des modifications de la structure de l'indole, telles que celles présentes dans l'this compound, pourraient améliorer son efficacité contre une gamme de pathogènes microbiens . Cela pourrait conduire à la synthèse de nouveaux antibiotiques ou antiseptiques.

Agents Neuroprotecteurs

Les dérivés de l'indole ont été étudiés pour leurs effets neuroprotecteurs. Les substituants uniques sur le cycle indole de l'this compound pourraient offrir une protection contre les maladies neurodégénératives en modulant les voies clés impliquées dans la survie neuronale .

Applications Anti-inflammatoires

Le potentiel anti-inflammatoire des dérivés de l'indole est bien documenté. L'this compound pourrait être utilisé dans le développement de médicaments anti-inflammatoires, offrant peut-être une nouvelle approche pour traiter les affections inflammatoires chroniques .

Régulation de la Croissance des Plantes

Les composés indoliques jouent un rôle important en biologie végétale en tant qu'hormones de croissance. Des dérivés tels que l'this compound pourraient être synthétisés pour imiter ces hormones, trouvant ainsi des applications en agriculture pour réguler la croissance et le développement des plantes .

Agents Antiviraux

Certains dérivés de l'indole ont montré des activités antivirales. Les caractéristiques structurales de l'this compound pourraient être explorées pour leur potentiel à inhiber la réplication virale, contribuant au traitement des infections virales .

Inhibition Enzymatiques

Les dérivés de l'indole peuvent agir comme des inhibiteurs enzymatiques, ce qui est crucial dans le développement de médicaments pour diverses maladies. La composition spécifique de l'this compound pourrait lui permettre de se lier aux enzymes impliquées dans les processus pathologiques, offrant une voie vers de nouveaux traitements .

Précurseurs d'Alcaloides Synthétiques

Les indoles sont des blocs de construction clés dans la synthèse des alcaloïdes, qui sont des composés ayant des activités pharmacologiques significatives. L'this compound pourrait servir de précurseur dans la synthèse d'alcaloïdes complexes à usage médicinal .

Mécanisme D'action

The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The exact targets and mode of action would depend on the specific structure of the derivative.

As for the biochemical pathways, indole derivatives can interact with a variety of enzymes and proteins within the cell, affecting multiple pathways. For example, some indole derivatives have been shown to inhibit specific enzymes, thereby affecting the biochemical pathway that the enzyme is involved in .

The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their chemical structure. These properties can greatly impact the bioavailability of the compound, or how much of the compound actually reaches its target site in the body .

The action of indole derivatives can also be influenced by various environmental factors. For example, dietary intake has been shown to influence the metabolism of certain indole compounds .

Analyse Biochimique

Biochemical Properties

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to interact with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase. These interactions can modulate the activity of these enzymes, leading to changes in the metabolic pathways they regulate. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may bind to specific receptors or proteins, influencing their function and downstream signaling pathways .

Cellular Effects

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. These effects are often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may affect the expression of genes involved in cell proliferation, apoptosis, and immune responses .

Molecular Mechanism

The molecular mechanism of action of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid involves its interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of IDO, an enzyme involved in tryptophan metabolism. This inhibition can result in the accumulation of tryptophan and its metabolites, which can have various physiological effects. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity. Additionally, long-term exposure to 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity or neurotoxicity at high concentrations. Therefore, it is essential to determine the optimal dosage range for 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It can interact with enzymes or cofactors that regulate these pathways, leading to changes in metabolic flux or metabolite levels. For instance, indole derivatives can modulate the activity of enzymes involved in tryptophan metabolism, such as IDO or tryptophan hydroxylase. These interactions can result in the accumulation or depletion of specific metabolites, which can have downstream effects on cellular function and physiology .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific cellular compartments can influence its activity and function. For example, indole derivatives may accumulate in the nucleus or mitochondria, where they can interact with specific biomolecules and modulate their activity .

Subcellular Localization

The subcellular localization of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may be localized to the nucleus, where they can interact with transcription factors and modulate gene expression. Alternatively, they may be targeted to the mitochondria, where they can influence cellular metabolism and energy production .

Activité Biologique

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid (EMFICA) is an indole derivative recognized for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of EMFICA, focusing on its mechanisms, applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of EMFICA is C₁₃H₁₃N₁O₄, with a molecular weight of approximately 247.25 g/mol. The compound features:

- Ethyl group at the nitrogen position

- Formyl group at the 3-position

- Methoxy group at the 6-position

- Carboxylic acid at the 2-position

These functional groups contribute to its biological activity by influencing molecular interactions and solubility.

While detailed mechanisms specific to EMFICA remain unexplored, the general mechanism for indole derivatives often involves chelation with metal ions in active sites of enzymes. For example, indole-2-carboxylic acid derivatives have been shown to chelate Mg²⁺ ions in the active site of HIV integrase, disrupting viral replication processes . Future research could elucidate similar interactions for EMFICA.

Comparative Analysis with Related Compounds

The following table summarizes key related compounds and their unique features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | C₁₃H₁₃N₁O₄ | Lacks ethyl at nitrogen position; different bioactivity. |

| 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid | C₁₂H₁₁N₁O₄ | Methyl substitution alters biological properties. |

| Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | C₁₃H₁₃N₁O₄ | Different methoxy position affects reactivity. |

These compounds highlight the structural diversity within indole derivatives and suggest that slight modifications can lead to varying biological activities.

Case Studies and Research Findings

Research into indole derivatives has yielded promising results regarding their therapeutic potential. For example:

- Integrase Inhibition : A study demonstrated that optimized derivatives of indole-2-carboxylic acid significantly inhibited HIV integrase with IC50 values ranging from 0.13 to 6.85 μM .

- Structure–Activity Relationship (SAR) : Modifications at various positions on the indole core have been shown to enhance activity against viral targets, indicating that EMFICA may also benefit from similar optimization strategies .

Propriétés

IUPAC Name |

1-ethyl-3-formyl-6-methoxyindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-14-11-6-8(18-2)4-5-9(11)10(7-15)12(14)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZOMRPHRKDTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.